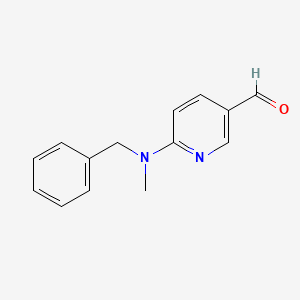

6-(Benzyl(methyl)amino)nicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(Benzyl(methyl)amino)nicotinaldehyde” is a chemical compound with the molecular formula C14H14N2O . It is intended for research use only and not for human or veterinary use.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H14N2O/c1-16(10-12-5-3-2-4-6-12)14-8-7-13(11-17)9-15-14/h2-9,11H,10H2,1H3 . This indicates the presence of a benzyl group, a methyl group, an amino group, and a nicotinaldehyde group in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 226.279. The compound is a solid .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

6-(Benzyl(methyl)amino)nicotinaldehyde and its derivatives have been utilized in the synthesis of a wide range of compounds with significant biological activities. For instance, the synthesis of novel thiazolidinones derived from nicotinic acid, which displayed antimicrobial properties against a variety of pathogens, illustrates the compound's role in developing potential therapeutic agents (Patel & Shaikh, 2010). Similarly, the preparation of amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives showed antimicrobial activities, underscoring the versatility of nicotinaldehyde derivatives in synthesizing bioactive molecules (Khattab, 2005).

Antiviral and Chemotherapeutic Potential

Research has also indicated the antiviral and chemotherapeutic potential of compounds synthesized from this compound. One study detailed the synthesis, reactions, and antiviral activity of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile, highlighting its cytotoxicity and potential against HSV1 and HAV (Attaby et al., 2007). Additionally, the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate from related intermediates showcases the role of this compound in the development of inhibitors of folate metabolism, crucial for cancer treatment (Piper et al., 1982).

Electrochemical and Photopolymerization Studies

The electrochemical oxidation of NADH and the development of high-performance photoinitiating systems for 3D printing photopolymerization processes have been explored using derivatives of this compound. These studies reveal the compound's utility in creating sensitive and efficient catalytic and initiating systems for various chemical and manufacturing processes (Persson & Gorton, 1990); (Tomal et al., 2019).

Propiedades

IUPAC Name |

6-[benzyl(methyl)amino]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(10-12-5-3-2-4-6-12)14-8-7-13(11-17)9-15-14/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFRFPARBCFPFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)

![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)